molecular formula C10H19NO4 B131797 tert-butyl (3S)-3-(hydroxymethyl)morpholine-4-carboxylate CAS No. 714971-28-5

tert-butyl (3S)-3-(hydroxymethyl)morpholine-4-carboxylate

Cat. No. B131797
M. Wt: 217.26 g/mol
InChI Key: AIQSXVGBMCJQAG-QMMMGPOBSA-N
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Description

The compound tert-butyl (3S)-3-(hydroxymethyl)morpholine-4-carboxylate is a chiral molecule that is of interest in the field of organic chemistry due to its potential applications in pharmaceuticals and as an intermediate in various chemical reactions. While the specific compound is not directly mentioned in the provided papers, the papers do discuss related tert-butyl compounds and their synthesis, characterization, and applications, which can provide insights into the analysis of tert-butyl (3S)-3-(hydroxymethyl)morpholine-4-carboxylate.

Synthesis Analysis

The synthesis of related tert-butyl compounds involves several steps, including enantioselective synthesis and reactions that maintain the chiral integrity of the compounds. For example, an improved synthesis of (3R)-2-(tert-butoxycarbonyl)-7-hydroxy-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid was achieved using a modified Pictet-Spengler reaction, resulting in a high yield and enantiomeric excess . Similarly, the synthesis of (2S)-alpha-(hydroxymethyl)-glutamic acid was accomplished through a catalytic Michael addition, demonstrating the potential for highly enantioselective synthesis of tert-butyl compounds . These methods could potentially be adapted for the synthesis of tert-butyl (3S)-3-(hydroxymethyl)morpholine-4-carboxylate.

Molecular Structure Analysis

X-ray crystallography and DFT analyses are common techniques used to determine the molecular structure of tert-butyl compounds. For instance, the molecular and crystal structure of a tert-butyl-substituted thienopyridine derivative was characterized by X-ray analysis, revealing intramolecular hydrogen bonding . Similarly, X-ray studies of tert-butyl (6S)-4-hydroxy-6-isobutyl-2-oxo-1,2,5,6-tetrahydropyridine-1-carboxylate provided insights into the molecular packing and orientation of side chains in the crystal structure . These techniques could be employed to analyze the molecular structure of tert-butyl (3S)-3-(hydroxymethyl)morpholine-4-carboxylate.

Chemical Reactions Analysis

The tert-butyl group in various compounds has been shown to participate in a range of chemical reactions. For example, the hydroformylation of a tert-butyl-oxazoline derivative led to important intermediates for the synthesis of homochiral amino acid derivatives . Additionally, the asymmetric Mannich reaction was used to synthesize chiral Mannich bases with high enantiomeric excess, which are valuable in the production of systemic fungicides . These reactions highlight the versatility of tert-butyl compounds in chemical synthesis.

Physical and Chemical Properties Analysis

The physical and chemical properties of tert-butyl compounds are influenced by their molecular structure and the presence of functional groups. The enantiomeric excess, yield, and diastereoselectivity of reactions are critical parameters that determine the purity and applicability of these compounds . The thermal stability, spectroscopic properties (FTIR, NMR), and hydrogen bonding patterns are also important characteristics that can be analyzed to understand the behavior of tert-butyl compounds under different conditions .

Scientific Research Applications

Synthetic Applications and Environmental Considerations

  • Synthetic Phenolic Antioxidants : A study by Liu and Mabury (2020) reviewed the environmental occurrence, fate, human exposure, and toxicity of synthetic phenolic antioxidants (SPAs), highlighting the need for future research directions, including the development of SPAs with low toxicity and minimal environmental pollution Liu & Mabury, 2020.

  • Antioxidant Activity Analysis : Munteanu and Apetrei (2021) presented a critical review of the most important tests used to determine antioxidant activity, which is relevant for evaluating the effectiveness of various compounds, including synthetic antioxidants, in food engineering, medicine, and pharmacy Munteanu & Apetrei, 2021.

  • Environmental Pollution and Biodegradation : Studies on the environmental pollution, endocrine interference, and ecotoxicity of certain compounds, such as 4-tert-Octylphenol, offer insights into the degradation products of industrial compounds and their potential toxicities, which may inform research on similar substances Olaniyan et al., 2020.

Analytical and Environmental Methodologies

  • Three-Phase Partitioning : Yan et al. (2018) reviewed the use of three-phase partitioning (TPP) as a nonchromatographic bioseparation technology, highlighting its application in the extraction, separation, and purification of bioactive molecules from natural sources. This technique could be relevant for the purification or analysis of synthetic intermediates like tert-butyl (3S)-3-(hydroxymethyl)morpholine-4-carboxylate Yan et al., 2018.

  • MTBE Biodegradation : Fiorenza and Rifai (2003) provided conclusive evidence of methyl tert-butyl ether (MTBE) biotransformation under aerobic conditions in environmental samples and enrichment cultures, including the potential for natural anaerobic transformation of MTBE. Insights from such studies can inform environmental impact assessments of chemical compounds Fiorenza & Rifai, 2003.

properties

IUPAC Name

tert-butyl (3S)-3-(hydroxymethyl)morpholine-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H19NO4/c1-10(2,3)15-9(13)11-4-5-14-7-8(11)6-12/h8,12H,4-7H2,1-3H3/t8-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AIQSXVGBMCJQAG-QMMMGPOBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCOCC1CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N1CCOC[C@@H]1CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H19NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80363822
Record name tert-Butyl (3S)-3-(hydroxymethyl)morpholine-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80363822
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

217.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

tert-butyl (3S)-3-(hydroxymethyl)morpholine-4-carboxylate

CAS RN

714971-28-5
Record name tert-Butyl (3S)-3-(hydroxymethyl)morpholine-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80363822
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (S)-TERT-BUTYL 3-(HYDROXYMETHYL)MORPHOLINE-4-CARBOXYLATE
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

A 1M solution of borane-tetrahydrofuran complex in THF (8.65 mL; 8.65 mmol; 2 eq.) was added to a cold (0° C.) solution of morpholine-3,4-dicarboxylic acid 4-tert-butyl ester (1 g; 4.32 mmol; 1 eq.) in THF (10 mL) and the resulting mixture was stirred at room temperature for 1 hour. The solution was diluted with EA, washed with sat. aq. NaHCO3 then brine, dried over magnesium sulfate and concentrated in vacuo. Purification by column chromatography (EA/heptane) afforded the title compound (600 mg, 64%) as a colourless oil.
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Yield
64%

Synthesis routes and methods II

Procedure details

Ethyl chlorocarbonate (149 μL; TCI) was added to a THF (8 mL) solution of morpholine-3, 4-dicarboxylic acid 4-tert-butyl ester (300 mg; Ast) and diisopropylethylamine (560 μL; WAKO) with ice cooling and the resulting mixture was stirred at room temperature for 1 and half hours. Sodium tetrahydroborate (197 mg; WAKO) was added at room temperature, the resulting mixture was stirred for 15 minutes followed by the addition of methanol (1.2 mL) with ice cooling, and the resulting mixture was stirred at room temperature for 2 hours. The reaction mixture solution was concentrated under reduced pressure, ethyl acetate and saturated aqueous sodium bicarbonate solution were added to extract the reaction mixture, then the organic layer was dried, and the solvent was evaporated under reduced pressure to give the title compound (209 mg).
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Synthesis routes and methods III

Procedure details

Morpholine-3,4-dicarboxylic acid 4-tert-butyl ester (9.50 g, 41 mmol) was dissolved in anhydrous THF (50 mL) under nitrogen and cooled to −10° C. A 1M solution of borane (82 mL, 82 mmol) was added dropwise whilst maintaining the temperature below 0° C. The reaction mixture was allowed to warm to room temperature and stirred overnight. The reaction mixture was cooled to −5° C. and water (10 mL) was added cautiously followed by Na2CO3 (9.5 g) in water (20 mL). After stirring for 30 min at room temperature the THF was removed in vacuo, water was added and the reaction mixture was extracted with diethylether (×3). The combined organic extracts were dried (MgSO4) and the solvent was evaporated in vacuo to give 3-hydroxymethyl-morpholine-4-carboxylic acid tert-butyl ester (8.9 g, 100%) as a colourless oil.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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tert-butyl (3S)-3-(hydroxymethyl)morpholine-4-carboxylate
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tert-butyl (3S)-3-(hydroxymethyl)morpholine-4-carboxylate

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